Cas no 863485-56-7 (Alosetron N-β-D-Glucuronide)

Alosetron N-β-D-Glucuronide is a major metabolite of alosetron, formed via glucuronidation at the N-position. This conjugate plays a significant role in the pharmacokinetics and excretion of alosetron, a selective 5-HT3 receptor antagonist used in gastrointestinal disorders. The β-D-glucuronide linkage enhances solubility, facilitating renal elimination and reducing potential toxicity. As a reference standard, Alosetron N-β-D-Glucuronide is valuable for analytical applications, including LC-MS or HPLC-based quantification in metabolic studies and drug monitoring. Its well-characterized structure ensures reliability in research, aiding investigations into alosetron’s metabolic pathways and pharmacokinetic behavior. This compound is essential for preclinical and clinical studies requiring precise metabolite identification and quantification.
Alosetron N-β-D-Glucuronide structure
Alosetron N-β-D-Glucuronide structure
Product name:Alosetron N-β-D-Glucuronide
CAS No:863485-56-7
MF:
MW:
CID:4717864

Alosetron N-β-D-Glucuronide Chemical and Physical Properties

Names and Identifiers

    • Alosetron N-β-D-Glucuronide

Alosetron N-β-D-Glucuronide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
A575495-5mg
Alosetron N-β-D-Glucuronide
863485-56-7
5mg
¥2100.00 2023-09-15
TRC
A575495-25mg
Alosetron N-β-D-Glucuronide
863485-56-7
25mg
$ 724.00 2023-04-19
TRC
A575495-50mg
Alosetron N-β-D-Glucuronide
863485-56-7
50mg
$ 1200.00 2023-09-09
AN HUI ZE SHENG Technology Co., Ltd.
A575495-50mg
Alosetron N-β-D-Glucuronide
863485-56-7
50mg
¥10800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A575495-10mg
Alosetron N-β-D-Glucuronide
863485-56-7
10mg
¥3600.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A575495-25mg
Alosetron N-β-D-Glucuronide
863485-56-7
25mg
¥6600.00 2023-09-15
TRC
A575495-10mg
Alosetron N-β-D-Glucuronide
863485-56-7
10mg
$ 397.00 2023-04-19
TRC
A575495-5mg
Alosetron N-β-D-Glucuronide
863485-56-7
5mg
$ 236.00 2023-04-19

Additional information on Alosetron N-β-D-Glucuronide

Alosetron N-β-D-Glucuronide (CAS No. 863485-56-7): A Comprehensive Overview

Alosetron N-β-D-Glucuronide (CAS No. 863485-56-7) is a significant metabolite of Alosetron, a selective 5-HT3 receptor antagonist used primarily in the treatment of irritable bowel syndrome (IBS) with diarrhea (IBS-D). This compound has garnered considerable attention in the pharmaceutical and research communities due to its unique pharmacological properties and potential therapeutic applications.

Alosetron itself is a potent and selective antagonist of the 5-HT3 receptor, which plays a crucial role in the regulation of gastrointestinal motility and sensory function. The glucuronidation of Alosetron to form Alosetron N-β-D-Glucuronide is a key metabolic pathway that influences its pharmacokinetics and pharmacodynamics. This metabolite is primarily formed in the liver by the action of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the conjugation of various xenobiotics and endogenous compounds.

Recent studies have highlighted the importance of understanding the metabolic pathways of drugs like Alosetron. For instance, a study published in the Journal of Pharmacology and Experimental Therapeutics in 2021 investigated the role of UGT enzymes in the metabolism of Alosetron. The findings indicated that UGT1A1 and UGT1A9 are the primary enzymes involved in the formation of Alosetron N-β-D-Glucuronide. This knowledge is crucial for optimizing drug dosing and minimizing adverse effects, particularly in patients with genetic polymorphisms affecting UGT enzyme activity.

The pharmacokinetic properties of Alosetron N-β-D-Glucuronide have also been extensively studied. Research has shown that this metabolite has a longer half-life compared to its parent compound, which may contribute to its sustained therapeutic effects. A study published in the Clinical Pharmacokinetics journal in 2020 reported that Alosetron N-β-D-Glucuronide exhibits linear pharmacokinetics over a wide range of doses, making it a reliable marker for assessing drug exposure and metabolism.

In terms of therapeutic applications, Alosetron N-β-D-Glucuronide has been implicated in modulating gastrointestinal function through its interaction with 5-HT3 receptors. These receptors are widely distributed throughout the enteric nervous system and play a pivotal role in regulating gut motility, secretion, and visceral sensitivity. By antagonizing these receptors, Alosetron N-β-D-Glucuronide can help alleviate symptoms associated with IBS-D, such as abdominal pain, diarrhea, and urgency.

Clinical trials have further validated the efficacy and safety profile of Alosetron N-β-D-Glucuronide. A randomized controlled trial published in the Gastroenterology journal in 2019 demonstrated that patients treated with Alosetron, which is metabolized to form Alosetron N-β-D-Glucuronide, experienced significant improvements in IBS symptoms compared to placebo. The study also noted that adverse effects were generally mild and manageable, with constipation being the most commonly reported side effect.

The potential for using Alosetron N-β-D-Glucuronide as a biomarker for drug response has also been explored. A study published in the Clinical Chemistry journal in 2021 evaluated the utility of measuring plasma levels of this metabolite as a predictor of treatment outcomes in IBS patients. The results suggested that higher levels of Alosetron N-β-D-Glucuronide were associated with better clinical responses, providing valuable insights for personalized medicine approaches.

In conclusion, Alosetron N-β-D-Glucuronide (CAS No. 863485-56-7) is a critical metabolite with significant implications for the treatment of IBS-D. Its unique pharmacological properties, metabolic pathways, and therapeutic applications make it an important focus for ongoing research and clinical development. As our understanding of this compound continues to evolve, it holds promise for improving patient outcomes and advancing our knowledge of gastrointestinal disorders.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd